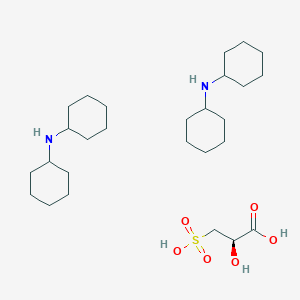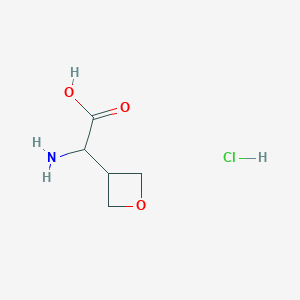
2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride is a compound with the molecular formula C5H9NO3·HCl. It is a white to off-white powder or crystalline substance. This compound is notable for its oxetane ring, a four-membered cyclic ether, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the amino group.
Substitution: The oxetane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds.
Scientific Research Applications
2-Amino-2-(oxetan-3-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the oxetane ring.
Mechanism of Action
The mechanism of action of 2-Amino-2-(oxetan-3-yl)acetic acid involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: Similar in structure but differs in the position of the amino group.
2-Aminothiazol-4-yl acetic acid hydrochloride: Contains a thiazole ring instead of an oxetane ring.
Uniqueness
2-Amino-2-(oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific chemical properties.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);1H |
InChI Key |
BQHDFICZAOXZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


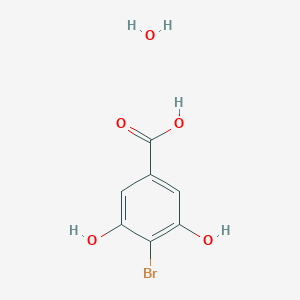
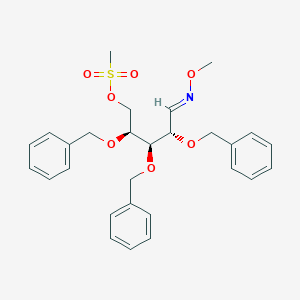

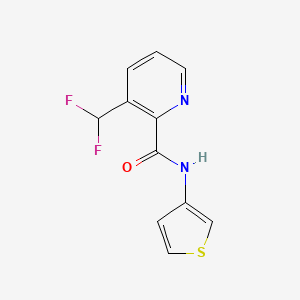
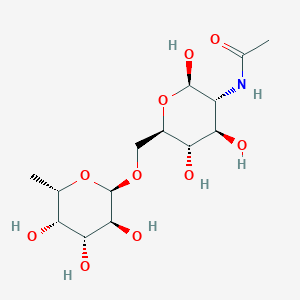



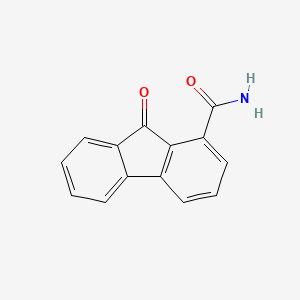
![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
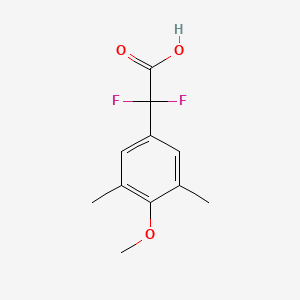
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
